Structural Divergence from the 4-Bromophenyl Analog Alters Molecular Properties
Replacement of the 4-bromophenyl group in the closest commercially tracked analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 891129-16-1), with a thiophen-3-yl group in the target compound reduces the predicted molecular weight from 369.17 to 296.31 g/mol and eliminates the heavy bromine atom [1]. This structural change lowers the calculated lipophilicity and alters the electronic surface potential, directly impacting membrane permeability and binding site complementarity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 296.31 g/mol |
| Comparator Or Baseline | N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (369.17 g/mol) |
| Quantified Difference | 72.86 g/mol lower, absence of bromine atom |
| Conditions | Calculated from molecular formula; target C14H8N4O2S vs. comparator C16H9BrN4O2. |
Why This Matters
A lower molecular weight and the absence of a heavy halogen improve compliance with drug-likeness rules (e.g., Lipinski's Rule of 5), making the target compound a more suitable starting point for lead optimization programs focused on oral bioavailability.
- [1] Kuujia. N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-cyanobenzamide, CAS 891129-16-1. https://www.kuujia.com/cas-891129-16-1.html (accessed April 29, 2026). View Source
